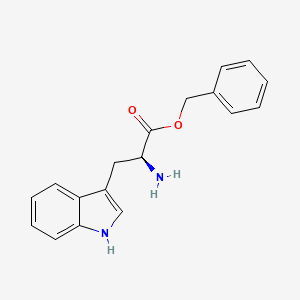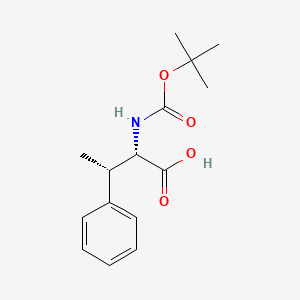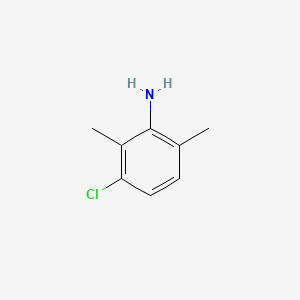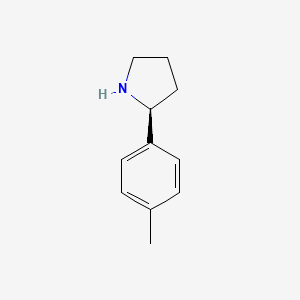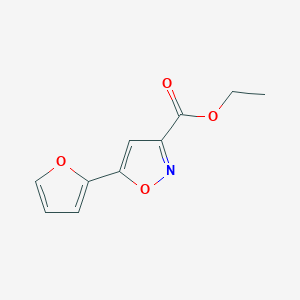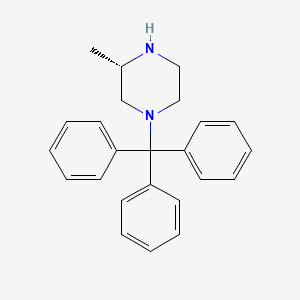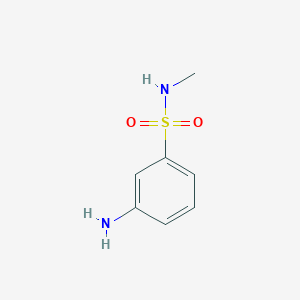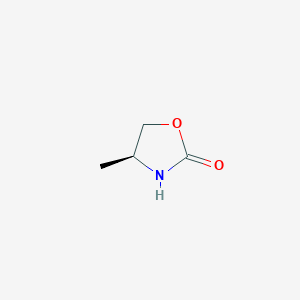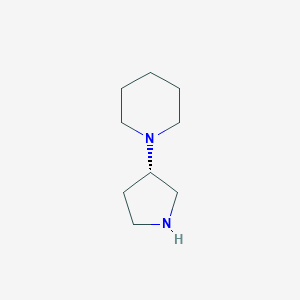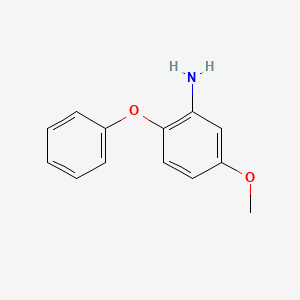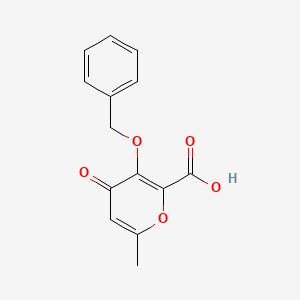
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the benzyloxy group, the formation of the pyran ring, and the carboxylation process. Researchers have employed various synthetic routes, and these methods are documented in scientific literature . The choice of synthetic pathway impacts the yield, purity, and scalability of production.
Molecular Structure Analysis
The molecular structure of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid reveals its essential features. The compound consists of a pyran ring, a carboxylic acid group, and a benzyloxy substituent. The spatial arrangement of atoms influences its reactivity and biological activity. Researchers have elucidated the structure using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo esterification, hydrolysis, and decarboxylation reactions. The benzyloxy group can be selectively removed, leading to derivatives with altered properties. Researchers have explored its reactivity in the presence of different reagents and catalysts .
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid and its derivatives are widely used in chemical synthesis. For example, Takao et al. (1993) described its use in palladium-catalyzed coupling reactions, leading to efficient synthesis of various pyran derivatives (Takao, Endo, & Horie, 1993). Similarly, the synthesis and reactivity of related methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates have been explored by Sheverdov et al. (2012), providing novel structural components for further chemical transformations (Sheverdov, Andreev, Ershov, Nasakin, Tafeenko, & Gein, 2012).
Applications in Organic Chemistry
Research has demonstrated various applications of this compound in organic chemistry. Uneyama et al. (1985) used it for electrochemical epoxidation and carbon-carbon bond cleavage, emphasizing its versatility in organic synthesis (Uneyama, Masatsugu, & Torii, 1985). Marshall et al. (2009) further highlighted its role in the synthesis of substituted phenols from pyranone precursors, showcasing its utility in generating diverse organic compounds (Marshall, Cable, & Botting, 2009).
Pharmaceutical and Biomedical Research
This compound is also significant in pharmaceutical and biomedical research. Saraei et al. (2016) synthesized novel acrylate monomers based on a derivative of this compound, which were then tested for antimicrobial activity, indicating potential applications in drug discovery and biomedicine (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Materials Science
In the realm of materials science, the applications extend to the development of new materials. For instance, the synthesis of deuterium-labeled derivatives of this compound by Yamashita et al. (2019) contributes to the creation of internal standards for quantitative mass spectrometry analyses in pharmacokinetic studies, a crucial aspect in material characterization (Yamashita, Nishikawa, & Kawamoto, 2019).
Future Directions
properties
IUPAC Name |
6-methyl-4-oxo-3-phenylmethoxypyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9-7-11(15)12(13(19-9)14(16)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDDQRFWOUARKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431879 | |
| Record name | 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid | |
CAS RN |
216581-47-4 | |
| Record name | 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

